2-hydrazino-5,6-dimethylpyrimidin-4(3{H})-one
Overview
Description
2-hydrazino-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that possesses unique chemical and biological properties, making it an attractive candidate for further research. In
Scientific Research Applications
Tautomerism Studies
- Research on Tautomerism : Studies have explored the tautomeric forms of related compounds, including 2-hydrazino-benzimidazole and 2-hydrazino-4,6-dimethylpyrimidine derivatives. These studies help in understanding the chemical behavior and properties of these compounds (Ghiviriga et al., 2009).
Antifolate Activity
- Potential as Dihydrofolate Reductase Inhibitors : Novel substituted 2-hydrazino-pyrimidin-4(3H)-one derivatives have been synthesized and examined for their antifolate activity, showing potential in medical applications (Degani et al., 2010).
Analytical Chemistry
- Analytical Determination by HPLC : A method was established for determining 2-hydrazino-4,6-dimethylpyrimidine using high-performance liquid chromatography (HPLC), showcasing its importance in analytical chemistry (Min, 2005).
DNA Photocleavage Activity
- DNA Photocleavage Activity : Studies have been conducted on hydrazones containing quinoline and pyrimidine rings, including 2-hydrazino-4, 6-dimethylpyrimidine, for their DNA photocleavage activity, which is significant in the field of biochemistry and genetics (Sharma et al., 2014).
Antimicrobial and Antiviral Activities
- Antimycobacterial Agents : Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives have been evaluated as potential antimycobacterial agents, indicating their significance in developing new medications (Bairwa et al., 2012).
- Anti-Hepatitis B Virus Activity : Research has shown new derivatives of 2-hydrazino-pyrimidin-4(3H)-one to have moderate to high activity against the hepatitis B virus, highlighting their potential use in antiviral therapy (El‐Sayed et al., 2009).
Chemosensor Development
- Aluminum Ion Detection : A hydrazinopyrimidine-based chemosensor for detecting aluminum ions (Al3+) was developed, demonstrating the compound's utility in environmental and biological monitoring (Das et al., 2018).
properties
IUPAC Name |
2-hydrazinyl-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(2)8-6(10-7)9-5(3)11/h7H2,1-2H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEFTXRIKBLVTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-5,6-dimethylpyrimidin-4(3{H})-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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